4-amino-N-(4-fluorophenyl)benzamide
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Overview
Description
4-amino-N-(4-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 g/mol . It is characterized by the presence of an amino group, a fluorophenyl group, and a benzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
4-Amino-N-(4-fluorophenyl)benzamide interacts with HDAC3 by binding to its active site, inhibiting its enzymatic activity . This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription.
Biochemical Pathways
The inhibition of HDAC3 by this compound affects the histone acetylation-deacetylation pathway . This alteration in the pathway leads to changes in gene expression, particularly genes involved in cell cycle regulation, apoptosis, and differentiation.
Result of Action
The inhibition of HDAC3 by this compound leads to changes in gene expression, which can result in the induction of apoptosis and inhibition of proliferation in certain cancer cells . This makes it a potential therapeutic agent for the treatment of various cancers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(4-fluorophenyl)benzamide typically involves the reaction of 4-fluoroaniline with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
For industrial production, the synthesis process is optimized to improve yield and efficiency. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of solvents like acetonitrile (MeCN) is common due to its ability to dissolve both reactants and products effectively .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-fluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: The original amino compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(4-fluorophenyl)benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-carbamoylphenyl)benzamide
- 4-amino-N-(4-nitrophenyl)benzamide
- 4-amino-N-(4-methylphenyl)benzamide
Uniqueness
4-amino-N-(4-fluorophenyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications .
Properties
IUPAC Name |
4-amino-N-(4-fluorophenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-3-7-12(8-4-10)16-13(17)9-1-5-11(15)6-2-9/h1-8H,15H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUHVHHJBSMNAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363656 |
Source
|
Record name | 4-amino-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698988-07-7 |
Source
|
Record name | 4-amino-N-(4-fluorophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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